3-Mercapto-2-butanone (also known as 3-巯基-2-丁酮 in Chinese) is a chemical compound classified as a ketone Human Metabolome Database (HMDB): . Several chemical suppliers offer 3-Mercapto-2-butanone for research purposes, including Sigma-Aldrich [1] and Santa Cruz Biotechnology [2]. However, information regarding its specific applications in scientific research is currently limited.
Both Sigma-Aldrich and Santa Cruz Biotechnology label 3-Mercapto-2-butanone for research use only [1, 2].
3-Mercapto-2-butanone, also known as 2-butanone, 3-mercapto- or 3-mercaptobutan-2-one, is a sulfur-containing organic compound with the molecular formula and a molecular weight of approximately 104.17 g/mol. It is characterized by a distinctive sulfurous odor and exists as a colorless to light yellow liquid at room temperature. The compound is flammable and classified as hazardous due to its potential to cause skin and eye irritation, as well as respiratory issues upon inhalation .
The primary application of 3-mercapto-2-butanone lies in flavor creation. The strong odor of the compound translates into a desirable taste profile at very low concentrations. It contributes to a "cheesy" or "meaty" character when used in food flavorings []. The exact mechanism by which this occurs is not fully elucidated, but it likely involves interaction with olfactory receptors in the nose and taste receptors on the tongue.
These reactions highlight its versatility in organic synthesis and its potential utility in various chemical processes .
Research indicates that 3-Mercapto-2-butanone exhibits biological activity, particularly in the context of flavor and aroma compounds. It possesses antioxidant properties, which may provide benefits in food preservation. Additionally, studies have suggested that it could have antimicrobial effects, although further research is needed to fully understand its biological implications .
3-Mercapto-2-butanone can be synthesized through various methods:
These methods allow for the production of 3-Mercapto-2-butanone in laboratory settings and industrial applications .
3-Mercapto-2-butanone finds applications in various fields:
Several compounds share structural similarities with 3-Mercapto-2-butanone. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Mercaptoethanol | Smaller molecular size; used primarily as a reducing agent. | |
3-Mercaptopropionic Acid | Contains a carboxylic acid group; used in biochemical applications. | |
4-Mercaptobutyric Acid | Similar chain length; involved in metabolic processes. |
The uniqueness of 3-Mercapto-2-butanone lies in its specific functional group arrangement, which imparts distinct sensory properties and reactivity compared to these similar compounds .
3-Mercapto-2-butanone is a colorless to pale yellow liquid with a molecular weight of 104.17 g/mol. Key physical properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 48–49°C at 15 mmHg | |
Density | 1.035 g/mL at 25°C | |
Refractive Index | 1.4352 (n²⁰/D) | |
Flash Point | 47.2°C | |
Odor Threshold | 0.3–1.0 ppm (meaty, sulfurous) |
Its chemical reactivity is governed by the thiol (-SH) and ketone (C=O) functional groups, enabling participation in oxidation, substitution, and condensation reactions. This dual functionality makes it valuable in both flavor chemistry and organic synthesis.
The compound’s thiol group contributes to its volatility and reactivity, while the ketone moiety enhances stability under acidic conditions. Key interactions include:
3-Mercapto-2-butanone possesses the molecular formula C4H8OS, indicating a four-carbon ketone bearing a sulfur-containing mercapto functional group [1] [2]. The compound exhibits a molecular weight of 104.171 grams per mole, as confirmed by multiple authoritative chemical databases [2] [3]. The structural arrangement consists of a ketone functional group at the second carbon position and a mercapto (thiol) group attached to the third carbon of the butane backbone [1] [4].
The three-dimensional structure can be represented through various chemical notation systems [1] [2]. The Simplified Molecular Input Line Entry System representation is CC(S)C(C)=O, which clearly illustrates the connectivity pattern of atoms within the molecule [1] [4]. The International Chemical Identifier string InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3 provides a standardized computational description of the molecular structure [1] [2].
Property | Value |
---|---|
Molecular Formula | C4H8OS |
Molecular Weight (g/mol) | 104.171 |
CAS Registry Number | 40789-98-8 |
IUPAC Name | 3-sulfanylbutan-2-one |
InChI | InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3 |
InChI Key | XLMPYCGSRHSSSX-UHFFFAOYSA-N |
SMILES | CC(S)C(C)=O |
EC Number | 255-082-2 |
FEMA Number | 3298 |
The International Union of Pure and Applied Chemistry systematic name for this compound is 3-sulfanylbutan-2-one [1] [2]. This nomenclature follows established IUPAC conventions where the longest carbon chain is identified as butane, the ketone functionality at position 2 is designated by the suffix "-one," and the mercapto group at position 3 is termed "sulfanyl" according to modern IUPAC recommendations [1] [5].
The compound belongs to the class of organic compounds known as ketones, specifically characterized by a carbonyl group bonded to two carbon atoms [5]. Within the broader classification system, 3-Mercapto-2-butanone is categorized under organooxygen compounds in the super class of organic oxygen compounds [5]. The presence of the sulfur atom further classifies it within organosulfur compounds, representing a bifunctional molecule containing both ketone and thiol functional groups [5].
The Chemical Abstracts Service has assigned the registry number 40789-98-8 to this compound, providing a unique identifier within chemical literature and databases [1] [6]. The European Community number 255-082-2 serves as an additional regulatory identifier within European chemical legislation [1] [7].
3-Mercapto-2-butanone is known by numerous synonyms and alternative designations across different chemical nomenclature systems and regulatory frameworks [1] [6] [7]. The most commonly encountered alternative name is 2-Mercapto-3-butanone, which represents a different numbering convention for the same molecular structure [1] [6].
The compound appears in chemical literature under the systematic name 3-Mercaptobutan-2-one [6] [7]. Additional naming variations include 2-Butanone, 3-mercapto-, which follows the format preferred by Chemical Abstracts Service indexing [1] [6]. The French designation Mercapto-3 butanone-2 reflects international nomenclature variations [6] [7].
Type | Name |
---|---|
Primary Name | 3-Mercapto-2-butanone |
IUPAC Name | 3-sulfanylbutan-2-one |
Common Alternative | 2-Mercapto-3-butanone |
Systematic Name | 3-Mercaptobutan-2-one |
Trade Name | FEMA 3298 |
CAS Name | 2-Butanone, 3-mercapto- |
Chemical Abstract Name | Mercapto-3 butanone-2 |
Alternative Form | 3-mercapto-2-butanon |
Regulatory and commercial identifiers include FEMA number 3298, designated by the Flavor and Extract Manufacturers Association [1] [6]. The compound is also referenced by various database-specific identifiers including UNII 99G79565PJ in pharmaceutical databases and ChEBI identifier CHEBI:166838 in chemical biology resources [1] [7].
3-Mercapto-2-butanone exists alongside several structural isomers that share the same molecular formula C4H8OS but differ in the arrangement of atoms [8] [9]. The primary structural isomers include 1-Mercapto-2-butanone and 4-Mercapto-2-butanone, each representing different positional arrangements of the mercapto group on the butanone backbone [8] [9].
1-Mercapto-2-butanone, with the IUPAC name 1-sulfanylbutan-2-one, features the mercapto group attached to the terminal carbon adjacent to the ketone functionality [8] [10]. This isomer exhibits the same molecular weight of 104.171 grams per mole but demonstrates different chemical and physical properties due to the altered positioning of the thiol group [8] [11].
4-Mercapto-2-butanone, systematically named 4-sulfanylbutan-2-one, carries CAS registry number 34619-12-0 and represents another positional isomer where the mercapto group occupies the terminal position of the carbon chain [9] [12]. This compound has been assigned FEMA number 3357 and JECFA number 559, indicating its recognition in flavor and food additive applications [9].
Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
3-Mercapto-2-butanone | 3-sulfanylbutan-2-one | 40789-98-8 | C4H8OS | 104.171 |
1-Mercapto-2-butanone | 1-sulfanylbutan-2-one | Not available | C4H8OS | 104.171 |
4-Mercapto-2-butanone | 4-sulfanylbutan-2-one | 34619-12-0 | C4H8OS | 104.17 |
2-Butanone, 3-amino-4-mercapto- | 3-amino-4-sulfanylbutan-2-one | 747355-23-3 | C4H9NOS | 119.19 |
3,3-Dimethyl-1-sulfanylbutan-2-one | 3,3-dimethyl-1-sulfanylbutan-2-one | 88977-75-7 | C6H12OS | 132.23 |
Related sulfur-containing compounds include derivatives with additional functional groups or extended carbon chains [13] [14]. The compound 2-Butanone, 3-amino-4-mercapto- represents a more complex derivative bearing both amino and mercapto functionalities, with molecular formula C4H9NOS and CAS number 747355-23-3 [13]. Another related compound, 3,3-Dimethyl-1-sulfanylbutan-2-one, demonstrates structural variation through methyl substitution and alternative mercapto positioning, carrying molecular formula C6H12OS [14].
Flammable;Irritant